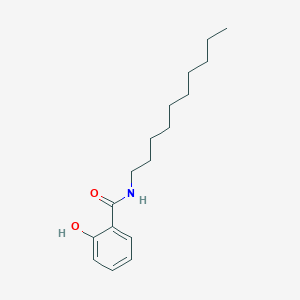
Benzamide, N-decyl-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-decyl-2-hydroxy- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamides typically involves the condensation of benzoic acids with amines. For Benzamide, N-decyl-2-hydroxy-, the synthesis can be achieved through the direct condensation of 2-hydroxybenzoic acid with decylamine. This reaction is often facilitated by the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamides, including Benzamide, N-decyl-2-hydroxy-, often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-decyl-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
Benzamide, N-decyl-2-hydroxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of Benzamide, N-decyl-2-hydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-hydroxy-4-nitrophenyl)benzamide: Known for its antimicrobial activity.
2,3-dimethoxybenzamide: Exhibits antioxidant properties.
Uniqueness
Benzamide, N-decyl-2-hydroxy- stands out due to its unique decyl chain and hydroxyl group, which confer distinct chemical properties and potential applications. Its combination of hydrophobic and hydrophilic characteristics makes it versatile for various research and industrial uses.
Properties
CAS No. |
116311-05-8 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-decyl-2-hydroxybenzamide |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-11-14-18-17(20)15-12-9-10-13-16(15)19/h9-10,12-13,19H,2-8,11,14H2,1H3,(H,18,20) |
InChI Key |
AUYPHISUPZUIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















